molecular formula C10H16O B022417 beta-Cyclocitral CAS No. 432-25-7

beta-Cyclocitral

Cat. No. B022417
CAS RN: 432-25-7
M. Wt: 152.23 g/mol
InChI Key: MOQGCGNUWBPGTQ-UHFFFAOYSA-N
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Description

Beta-Cyclocitral is a volatile short-chain apocarotenoid that emerges from the enzymatic or non-enzymatic oxidation of beta-carotene. It serves multiple biological functions across a broad spectrum of organisms, including plants, cyanobacteria, fungi, and animals. In vascular plants, for instance, beta-cyclocitral and its oxidation product, beta-cyclocitric acid, act as stress signals under unfavorable conditions like drought or high light, regulating nuclear gene expression through various signaling pathways to facilitate stress acclimation. Similarly, in cyanobacteria, it functions as an inhibitor of competing microalgae and a repellent against grazers, playing a significant role in intra-species and inter-species communication (Havaux, 2020).

Synthesis Analysis

The synthesis of beta-Cyclocitral involves intricate chemical reactions. One notable study involved the synthesis of cyclic beta-tetra- and pentapeptides through on-resin cyclization, demonstrating the complexity of synthesizing cyclic compounds that might share structural motifs with beta-cyclocitral or its derivatives. These processes involve extensive computational and spectroscopic studies to understand the conformations of the synthesized oligomers, providing a foundation for understanding the synthetic pathways of beta-cyclocitral and similar compounds (Büttner et al., 2005).

Molecular Structure Analysis

Detailed investigations into the molecular structure of beta-Cyclocitral and related compounds are critical for understanding their chemical behavior and biological activity. For example, studies on the cyclic beta-peptides reveal the significance of molecular conformation in solution and solid states, which is essential for grasping the structural aspects of beta-Cyclocitral. The X-ray structure of cyclo(beta-Ala)4 displayed a Ci-symmetrical 16-membered ring, shedding light on the molecular architecture that could influence the properties and reactions of beta-Cyclocitral (Büttner et al., 2005).

Chemical Reactions and Properties

Beta-Cyclocitral undergoes various chemical reactions, demonstrating a wide array of chemical properties. For instance, its condensation with benzaldehyde in the presence of base or acid catalysts leads to different products, showcasing its reactivity and the influence of reaction conditions on product formation. These reactions highlight the chemical versatility of beta-Cyclocitral and its potential as a precursor for synthesizing complex molecules (Frank, 1981).

Physical Properties Analysis

The physical properties of beta-Cyclocitral, such as its volatile nature, significantly impact its biological functions. Its role in intra-species and inter-species communication is attributed to its ability to volatilize and act as a signal molecule. Understanding these properties is crucial for exploring its applications in biological systems and its ecological significance.

Chemical Properties Analysis

Beta-Cyclocitral's chemical properties, including its reactivity towards other organic compounds and its role in biological signaling pathways, underscore its importance across various fields. Its involvement in upregulating salicylic acid signaling to enhance excess light acclimation in Arabidopsis highlights its potential in plant biology and stress response mechanisms (Lv et al., 2015).

Scientific Research Applications

Abiotic Stress Tolerance in Plants

  • Field : Plant Biology
  • Application : Beta-Cyclocitral (βCC), a main apocarotenoid of β-carotene, increases plants’ resistance against stresses . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals .
  • Method : Beta-Cyclocitral regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
  • Results : Beta-Cyclocitral has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer .

Defense Mechanism in Tomato Plants

  • Field : Plant Biology
  • Application : Beta-Cyclocitral reprograms the transcriptional responses that enable Solanum lycopersicum L. (tomato) plants to endure a plethora of environmental stresses .
  • Method : Comparative transcriptome analysis of control and βCC-treated tomato plants was done by generating RNA sequences in the BGISEQ-500 platform .
  • Results : Beta-Cyclocitral treatment upregulates multiple stress-responsive genes without eliciting jasmonic acid and abscisic acid biosynthesis .

Analytical Standard for Volatile Organic Compounds in Saffron

  • Field : Analytical Chemistry
  • Application : Beta-Cyclocitral is used as an analytical standard for the determination of volatile organic compounds in saffron due to its analog structure to safranal .
  • Method : It is an analyte that can be tracked in bodies of water to monitor cyanobacteria blooms .
  • Results : This application helps in the quality control and standardization of saffron .

Development of Herbicides or Antimicrobial Agents

  • Field : Agricultural Science
  • Application : Knowledge of a signal molecule like beta-cyclocitral opens up new possibilities for the development of herbicides or antimicrobial agents that block this pathway .
  • Method : The method involves blocking the MEP pathway which is only found in plants and microorganisms, but not animals .
  • Results : This could lead to the development of new herbicides or antimicrobial agents .

Root Growth Regulation in Salt-Stressed Rice

  • Field : Plant Biology
  • Application : In salt-stressed rice roots, beta-cyclocitral significantly promotes root growth .
  • Method : The method involves the application of beta-cyclocitral to salt-stressed rice roots .
  • Results : This application potentially shields the root systems from the effects of this abiotic stress .

Root Architecture Regulation in Rice

  • Field : Plant Biology
  • Application : Beta-Cyclocitral affects various aspects of root architecture in rice, including the numbers and angles of roots .
  • Method : The method involves the application of beta-Cyclocitral to rice roots .
  • Results : This application potentially modifies the root architecture of rice .

Defense Mechanism Enhancement in Plants

  • Field : Plant Biology
  • Application : Beta-Cyclocitral enhances plant defenses against herbivores .
  • Method : The method involves the down-regulation of the MEP pathway, which is instrumental in plant growth processes .
  • Results : This application potentially increases plant defenses against herbivores .

Safety And Hazards

Beta-Cyclocitral is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGCGNUWBPGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047142
Record name beta-Cyclocitral
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

62.00 to 63.00 °C. @ 3.00 mm Hg
Record name beta-Cyclocitral
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-Cyclocitral

CAS RN

432-25-7, 52844-21-0
Record name β-Cyclocitral
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Record name beta-Cyclocitral
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Record name alpha(beta)-Cyclocitral
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Record name 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name beta-Cyclocitral
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Record name 2,6,6-trimethylcyclohexene-1-carbaldehyde
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Record name 2,6,6-trimethylcyclohexenecarbaldehyde
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Record name .BETA.-CYCLOCITRAL
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Record name beta-Cyclocitral
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.
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67%

Synthesis routes and methods II

Procedure details

54.2 Ml (0.077M) of a 1.42N solution of butyl-lithium in hexane were added at -10/+15° to a solution of 10.0 g (0.055M) of methyl beta-cyclogeranate in 150 ml of anhydrous THF. After having been left at 15° during 5 mn, there were added to the reaction mixture 15.9 ml of a 70% solution of VITRIDE in toluene (0.055M). The temperature of the mixture was then raised to 40° and, at this temperature, it was left under stirring for 45 mn. The mixture was then rapidly poured at 15° onto a solution of 20.35 g (0.275M) of 2-butanol in 100 ml of THF. At the end of the reaction, 150 ml of a 5% aqueous HCl were rapidly added and an extraction was then carried out with ether. The combined organic extracts were washed, dried over Na2SO4 and concentrated to give a residue which, on distillation in a bulb apparatus, gave 7.74 g of beta-cyclocitral (purity: 76%; yield: 70%). By carrying out the hydrolysis with a saturated aqueous solution of ammonium chloride or with aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained the isomeric content of which was of about 70/30.
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclocitral
Reactant of Route 2
beta-Cyclocitral
Reactant of Route 3
beta-Cyclocitral
Reactant of Route 4
beta-Cyclocitral
Reactant of Route 5
beta-Cyclocitral
Reactant of Route 6
beta-Cyclocitral

Citations

For This Compound
475
Citations
M Klein, U Wingen, V Buss - Journal of the American Chemical …, 1987 - ACS Publications
5. Conclusion A new class of near-IR-sensitiveorganic materials for holographic recording was found, consisting of tertiary nitrosoalkanes (RNO) as the photoreactive component and …
Number of citations: 13 pubs.acs.org
R Ren, D Xuwei, L Wenze, R Xiao, X Ping… - Science of The Total …, 2023 - Elsevier
… Toxic mechanism of two cyanobacterial volatiles beta-cyclocitral and beta-ionone on the … Spatial distributions of beta-cyclocitral and beta-ionone in the sediment and overlying water …
Number of citations: 1 www.sciencedirect.com
PV Zimba, CC Grimm - Aquaculture, 2003 - Elsevier
… (a) Percentage occurrence of beta-cyclocitral and concentration in 485 catfish production ponds surveyed in AL (Alabama), AR (Arkansas), LA (Louisiana), and MS (Mississippi). (b) …
Number of citations: 82 www.sciencedirect.com
JY Park, OC Kim, YH Kim - Applied Biological Chemistry, 1986 - koreascience.kr
Thermal degradation of ${\beta}-carotene $, major carotenoid present in cured tobacco leaves, were carried out at $400,\; 600,\; and\; 800^{\circ} C $ which are similar to temperatures …
Number of citations: 1 koreascience.kr
V Buss, K Kolster, U Wingen… - Journal of the American …, 1984 - ACS Publications
Chiral recognition of the twisted cyclohexene conformation in .beta.-cyclocitral Schiff bases Page 1 J. Am. Chem. Soc. 1984, 106, 4621-4622 4621 Our data appear in agreement with a …
Number of citations: 4 pubs.acs.org
T Roach, T Baur, I Kranner - Plants, 2022 - mdpi.com
Light stress signalling in algae and plants is partially orchestrated by singlet oxygen ( 1 O 2 ), a reactive oxygen species (ROS) that causes significant damage within the chloroplast, …
Number of citations: 4 www.mdpi.com
AA Khadom, SA Jassim, MM Kadhim, NB Ali - Journal of Molecular Liquids, 2022 - Elsevier
… Caffeic acid, beta-cyclocitral and gallic acid were observed as the most potent inhibitors between all the studied components. In addition, docking studies were applied to present the …
Number of citations: 19 www.sciencedirect.com
ST McCrummen, Y Wang, TR Hanson, L Bott… - Aquaculture …, 2018 - Springer
… There was a strong correlation between beta-cyclocitral and MIB in a pond that gave musty off… The contents of GSM, MIB, and beta-cyclocitral were high in the water of ponds that yielded …
Number of citations: 9 link.springer.com
I Chorus, G Klein, J Fastner… - Water Science and …, 1992 - iwaponline.com
… In Schlachtensee, beta-cyclocitral also occurred on three occasions in 1988 during the … actually produced beta-cyclocitral. The concentrations of beta-cyclocitral in Schlachtensee were …
Number of citations: 28 iwaponline.com
MB Neumann - Science of the total environment, 2012 - Elsevier
… For MTBE, X3 and X4 are classified as being important (Table 2) whereas for beta-cyclocitral all of the factors exhibit very low s rr 2 and none are classified as important (Table 4). …
Number of citations: 46 www.sciencedirect.com

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